

structure-activity relationship (SAR) of triazolo[4,3-b]pyridazine derivatives

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Compound of Interest

Compound Name: 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

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An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-b]pyridazine Derivatives

Introduction: The Versatility of the Triazolo[4,3-b]pyridazine Scaffold

The [1][2][3]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an excellent pharmacophore for interacting with a variety of biological targets. This has led to the development of derivatives with a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, antimicrobial, and most notably, anticancer properties. [4][5] The scaffold's appeal lies in its synthetic tractability, allowing for systematic modifications at several positions to explore and optimize biological activity, a process known as establishing a structure-activity relationship (SAR).

This guide provides a comprehensive comparison of triazolo[4,3-b]pyridazine derivatives, synthesizing data from numerous studies to elucidate the key structural features that govern their efficacy against various therapeutic targets. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols for key assays, offering a holistic view for researchers in drug discovery.

Comparative SAR Analysis: Targeting Cancer through Kinase Inhibition

A major focus of research on triazolo[4,3-b]pyridazines has been their development as kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. This scaffold has proven to be a privileged structure for targeting the ATP-binding site of several important oncogenic kinases.

c-Met Kinase Inhibitors: A Primary Anticancer Target

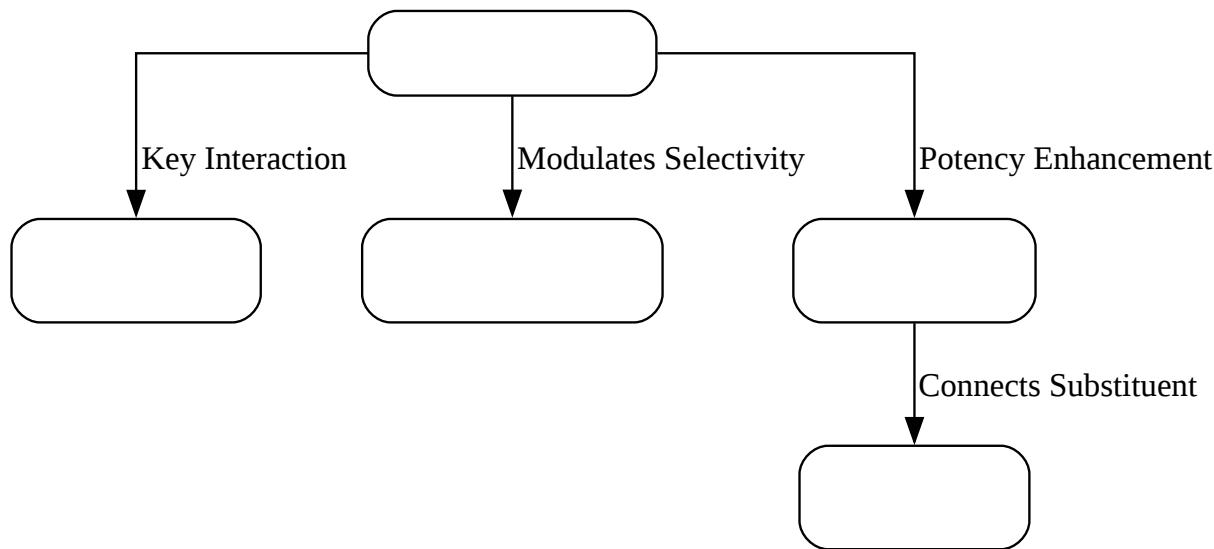
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion.^[6] Aberrant c-Met signaling is implicated in numerous cancers, making it a prime target for therapeutic intervention.^[6] Triazolo[4,3-b]pyridazine derivatives have emerged as potent c-Met inhibitors.

Core Pharmacophore and Key Interactions: The general pharmacophore involves the triazolopyridazine core acting as a hinge-binder within the ATP pocket of the kinase. Substituents at key positions then extend into adjacent hydrophobic and solvent-exposed regions to enhance potency and selectivity.

Structure-Activity Relationship Highlights:

- Position 8: An ether linkage at this position, connecting to a substituted phenyl ring, is crucial for potent c-Met inhibition. This moiety typically occupies a hydrophobic pocket.
- Position 6: Small, hydrophobic groups like a methyl group are often favored.
- Position 3: This position is highly amenable to modification. Introducing aromatic or heteroaromatic rings, often coupled through linkers, can significantly enhance activity by forming additional interactions. For instance, compound 12e, featuring a 5-methylthiazole fragment, demonstrated potent c-Met inhibition with an IC_{50} of 0.090 μ M.^[7]
- Linker Strategy: The nature of the linker connecting substituents can be critical. Studies have shown that an amide linker is often more favorable for anticancer activity compared to urea or sulphonamide linkers.^[8]

Logical Relationship: SAR of c-Met Inhibitors



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Caption: Key SAR points for c-Met kinase inhibition.

Table 1: Comparative Activity of c-Met Inhibitors

Compound	R ³ Substituent	R ⁶ Substituent	c-Met IC ₅₀ (μM)	Antiproliferative IC ₅₀ (A549 cells, μM)	Reference
12e	4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxamide	Methyl	0.090	1.06	[7]
Foretinib	(Reference Drug)	-	0.019	1.05 (MCF-7)	[7]
4g	p-methoxy-p-hydroxy-hydrazone derivative	Chloro	0.163	86.77 (GI% vs MCF-7)	[1][9]

Pim Kinase Inhibitors: Targeting Cell Survival Pathways

The PIM kinase family (PIM-1, -2, -3) are serine/threonine kinases that regulate cell survival, proliferation, and apoptosis.[\[10\]](#) Their overexpression is linked to poor prognosis in various cancers, making them attractive therapeutic targets.[\[3\]](#)

Structure-Activity Relationship Highlights:

- Scaffold Hopping: A successful strategy involved a scaffold hop from a known pan-PIM inhibitor to a novel triazolo[4,3-b]pyridazine-based tricycle, leading to the discovery of potent and selective inhibitors.[\[10\]](#)
- Position 3: Substitution with aryl groups is critical. For instance, a 3-aryl-6-amino-triazolo[4,3-b]pyridazine was identified as a potent inhibitor.[\[11\]](#)[\[12\]](#)
- Position 6: An amino group at this position appears beneficial for activity.[\[11\]](#)
- Selectivity: Subtle modifications can tune the selectivity between PIM-1 and PIM-3, allowing for the development of both pan-PIM and selective inhibitors from the same scaffold.[\[10\]](#) Compound 29 was developed as a selective, soluble, and permeable inhibitor of PIM-1.[\[11\]](#)[\[12\]](#)

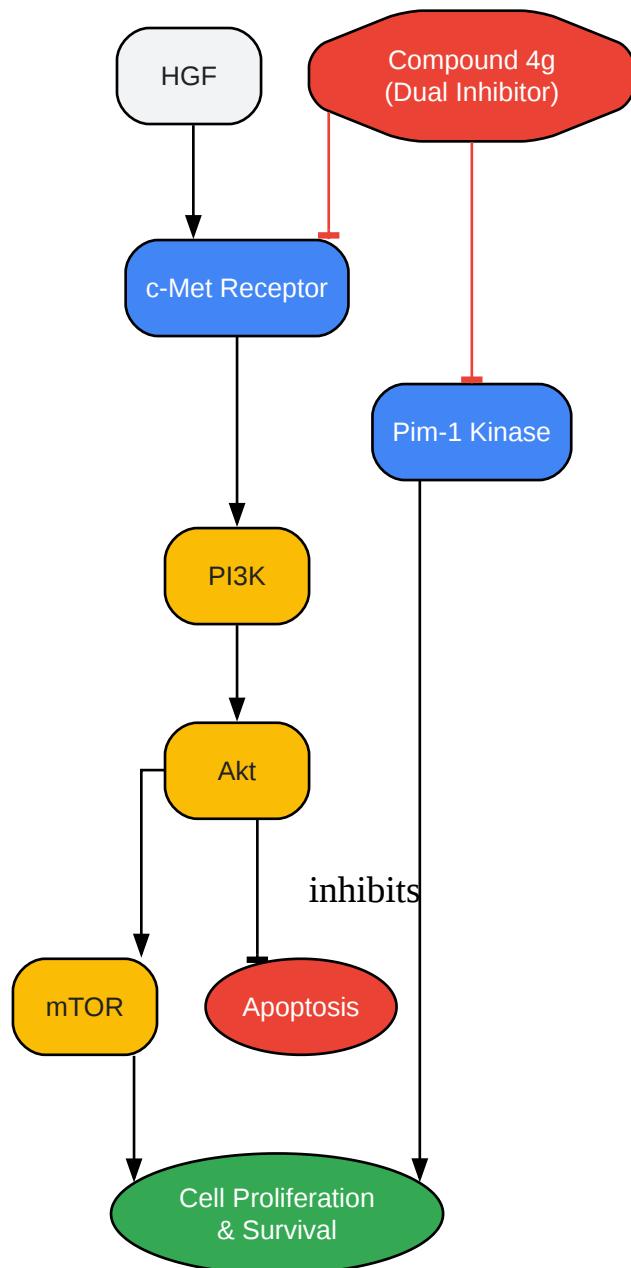
Dual c-Met/Pim-1 Inhibition: A Synergistic Approach

Targeting multiple oncogenic pathways simultaneously is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[\[9\]](#) Several studies have focused on designing single molecules that can inhibit both c-Met and Pim-1.

Design Rationale: The design often involves incorporating pharmacophoric elements known to be favorable for each individual kinase into a single triazolo[4,3-b]pyridazine framework.[\[1\]](#)[\[4\]](#)

- Compound 4g emerged from such a study as a potent dual inhibitor, with IC₅₀ values of 0.163 μM for c-Met and 0.283 μM for Pim-1.[\[1\]](#)[\[13\]](#) This compound induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells by downregulating the PI3K/AKT/mTOR pathway.[\[1\]](#)[\[4\]](#)

Signaling Pathway: Impact of Dual c-Met/Pim-1 Inhibition



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Caption: Dual inhibition of c-Met and Pim-1 blocks pro-survival signaling.

Comparative SAR Analysis: Antitubulin Agents

Beyond kinase inhibition, triazolo[4,3-b]pyridazines have been cleverly designed as antitubulin agents, mimicking the structure of natural products like Combretastatin A-4 (CA-4).

Design as CA-4 Analogues: CA-4 is a potent anticancer agent that inhibits tubulin polymerization. However, its cis-stilbene core can isomerize to the less active trans isomer. To overcome this, the easily isomerized (Z,E)-butadiene linker was replaced with the rigid[1][2] [3]triazolo[4,3-b]pyridazine scaffold, effectively locking the two aryl rings in a favorable conformation.[2]

Structure-Activity Relationship Highlights:

- Ring A (Position 3): A 3,4,5-trimethoxyphenyl unit, a key feature of CA-4, is essential for high cytotoxicity.[2]
- Ring B (Position 6): The nature of the substituent on this aryl ring significantly impacts potency.
 - Electron-donating groups (e.g., -NH₂, -OCH₃) generally lead to higher activity.
 - Compound 4q, with a 3-amino-4-methoxyphenyl moiety as Ring B, displayed exceptionally high activity, with IC₅₀ values as low as 0.008 μM, comparable to CA-4 itself.[2]

Table 2: Comparative Activity of Antitubulin Derivatives

Compound	Ring B Substituent (at Position 6)	IC ₅₀ vs A549 (μM)	IC ₅₀ vs HT-1080 (μM)	Reference
4a	Phenyl	1.3	1.1	[2]
4f	4-Chlorophenyl	0.30	0.25	[2]
4j	4-Nitrophenyl	1.2	0.81	[2]
4q	3-Amino-4-methoxyphenyl	0.008	0.012	[2]
CA-4	(Reference Drug)	0.009	0.012	[2]

Experimental Protocols: A Guide to Practice

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

General Synthesis: Oxidative Cyclization of Hydrazones

A common and efficient method for constructing the^{[1][2][3]}triazolo[4,3-b]pyridazine core involves the oxidative cyclization of an intermediate hydrazone.^{[5][14]}

Workflow: Synthesis of Triazolo[4,3-b]pyridazines

Caption: General synthetic workflow for the scaffold.

Step-by-Step Protocol:

- **Hydrazone Formation:** Reflux 3-chloro-6-hydrazinopyridazine with the desired aromatic aldehyde (1:1 molar ratio) in absolute ethanol containing a catalytic amount of glacial acetic acid for 4-6 hours.^[13]
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture. The precipitated product, the aryl-idenehydrazinyl derivative, is collected by filtration and washed with cold ethanol.
- **Cyclization:** Dissolve the hydrazone intermediate in a suitable solvent like ethanol. Add an oxidizing agent, such as iron(III) chloride, portion-wise while stirring at room temperature.
- **Work-up:** After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water. Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.
- **Purification:** Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final triazolo[4,3-b]pyridazine derivative.^[9]

Cell-Based Antiproliferative (MTT) Assay

This assay is fundamental for determining the cytotoxic effect of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
- Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a remarkably versatile platform for the design of potent bioactive molecules. The SAR studies highlighted in this guide demonstrate clear and actionable principles for developing inhibitors against various oncogenic targets.

- As Kinase Inhibitors: The potency and selectivity are highly tunable through substitutions at positions 3, 6, and 8, allowing for the development of targeted agents against c-Met, Pim kinases, and other families. The strategy of dual inhibition holds significant promise.

- As Antitubulin Agents: The use of the scaffold as a rigid bioisostere of the stilbene core in CA-4 is a prime example of rational drug design, leading to compounds with outstanding potency.[\[2\]](#)

Future research should focus on optimizing the pharmacokinetic profiles (ADMET) of these potent compounds to improve their drug-likeness and in vivo efficacy.[\[15\]](#)[\[16\]](#) Exploring novel linkers and substituents at less-studied positions could uncover interactions with new biological targets, further expanding the therapeutic potential of this privileged scaffold.

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